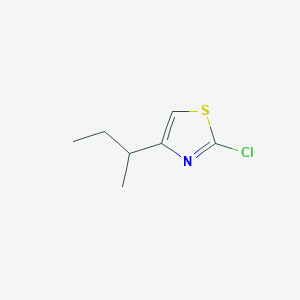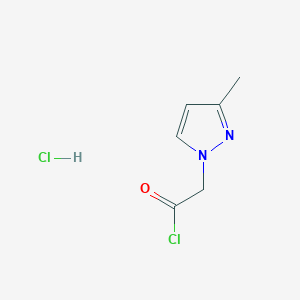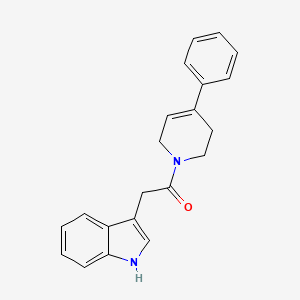
alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol
Vue d'ensemble
Description
Alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol (4-CIE) is a small organic molecule with a wide range of applications in the field of organic chemistry. 4-CIE is a versatile compound that can be used as a starting material for various syntheses, as a ligand for coordination chemistry, and as a reagent for organometallic reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. 4-CIE has been studied extensively in the past few decades and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol is not completely understood. However, it is believed to involve several mechanisms. One mechanism is thought to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. The inhibition of COX-2 by alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol results in the reduction of the production of these inflammatory mediators, which leads to the anti-inflammatory effects of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol.
Biochemical and Physiological Effects
alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-tumor activities. alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol has been found to have an analgesic effect, as well as a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol in laboratory experiments has several advantages. First, alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol is a relatively small organic molecule, which makes it easy to handle and store. Second, alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol is a versatile compound that can be used as a starting material for various syntheses, as a ligand for coordination chemistry, and as a reagent for organometallic reactions. Finally, alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying various biological processes.
The main limitation of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol in laboratory experiments is its toxicity. alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol is a highly toxic compound and should be handled with care. It should not be used in experiments with animals or humans, and should only be used in laboratories with proper safety protocols.
Orientations Futures
In the future, alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol may be used in the development of new drugs for the treatment of various diseases. It may also be used in the development of new agrochemicals and other biologically active compounds. In addition, alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol may be used to study the mechanisms of various biochemical and physiological processes. Finally, alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol may be used as a starting material for the synthesis of more complex molecules.
Méthodes De Synthèse
The synthesis of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with 1-ethanolamine in the presence of an acid catalyst to form the corresponding imidazole-1-ethanol. The second step involves the reaction of the imidazole-1-ethanol with 4-chlorobenzoyl chloride in the presence of a base catalyst to form alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol. This reaction is known as the “Chlorophenyl-Imidazole Synthesis” (CIS) and is widely used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol has been extensively studied in the fields of organic chemistry and biochemistry. In organic chemistry, alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol is used as a starting material for various syntheses, as a ligand for coordination chemistry, and as a reagent for organometallic reactions. In biochemistry, alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-tumor activities. alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-imidazol-1-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8,11,15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMMTSXSWRPUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=CN=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946983 | |
| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol | |
CAS RN |
24155-45-1 | |
| Record name | α-(4-Chlorophenyl)-1H-imidazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-1-ethanol, alpha-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-chlorophenyl)-1H-imidazole-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)



![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)

![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)




